[Difluoro(isocyanato)methyl]benzene
Description
Structure
3D Structure
Properties
CAS No. |
1644-16-2 |
|---|---|
Molecular Formula |
C8H5F2NO |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
[difluoro(isocyanato)methyl]benzene |
InChI |
InChI=1S/C8H5F2NO/c9-8(10,11-6-12)7-4-2-1-3-5-7/h1-5H |
InChI Key |
WAIWRORXUAQICK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(N=C=O)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(N=C=O)(F)F |
Synonyms |
Difluorophenylmethyl isocyanate |
Origin of Product |
United States |
Synthetic Methodologies for Difluoro Isocyanato Methyl Benzene and Analogues
Precursor Synthesis and Functional Group Introduction Strategies
The construction of [Difluoro(isocyanato)methyl]benzene logically proceeds through a sequence where the benzene (B151609) core is first functionalized, followed by the introduction of the difluoromethyl and isocyanato groups. The order of these steps can be varied to optimize yield and selectivity, depending on the chosen synthetic pathway.
Benzene Ring Functionalization Approaches
The initial step in synthesizing the target molecule and its analogues involves the functionalization of a pre-existing benzene ring. organic-chemistry.org This is crucial for installing a handle that can be converted into the difluoro(isocyanato)methyl group. A common and effective strategy is the electrophilic substitution of benzene to introduce a carbonyl group, which serves as a versatile precursor.
Key functionalization strategies include:
Friedel-Crafts Acylation: This classic method introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). For the synthesis of this compound, formylation to produce benzaldehyde (B42025) or acylation to yield an appropriate aryl ketone are common starting points.
Direct Alkylation: While less common for this specific target due to potential rearrangements, direct alkylation of the benzene ring can be achieved under specific catalytic conditions to introduce a carbon substituent. organic-chemistry.org
These foundational reactions provide the necessary precursors, such as benzaldehyde or other suitable carbonyl compounds, which are essential for the subsequent introduction of the difluoromethyl moiety.
Introduction of the Difluoromethyl Moiety
The difluoromethyl (CF₂H) group is a key structural motif that imparts unique electronic properties to the molecule. nih.govqmul.ac.uk Its introduction can be achieved through several methods, most notably by the fluorination of a carbonyl precursor.
Deoxofluorination of Aldehydes: A primary route involves the conversion of the carbonyl group of benzaldehyde to a difluoromethyl group. This is typically accomplished using specialized fluorinating agents. One of the most common reagents for this transformation is diethylaminosulfur trifluoride (DAST). The reaction proceeds by replacing the oxygen atom of the aldehyde with two fluorine atoms.
Radical and Catalytic Methods: Modern organic synthesis has seen the development of advanced methods for difluoromethylation. These include transition metal-catalyzed cross-coupling reactions and photoredox catalysis, which often offer milder reaction conditions and broader functional group tolerance. qmul.ac.uknih.govnih.gove-century.us These methods can introduce the CF₂H group directly onto the aromatic ring or at a benzylic position, depending on the substrate and reaction design.
| Method | Precursor | Key Reagents/Catalysts | Description |
| Deoxofluorination | Benzaldehyde | Diethylaminosulfur trifluoride (DAST) | Converts the carbonyl group directly to a difluoromethyl group. |
| Catalytic Difluoromethylation | Aryl Halide/Boronic Acid | Transition metal catalyst (e.g., Cu, Pd), CF₂H source | Cross-coupling reaction to form a C-CF₂H bond. |
| Photoredox Catalysis | Aromatic Compound | Photocatalyst, light, CF₂H source | Radical-mediated C-H difluoromethylation under mild conditions. qmul.ac.uk |
Formation of the Isocyanato Group
The final key transformation is the formation of the isocyanato (-N=C=O) group. This highly reactive functional group can be generated from several precursors, most commonly from a primary amine. The precursor, α,α-difluorobenzylamine, would be synthesized from the difluoromethylated intermediate, for instance, by reductive amination of difluoromethylated benzaldehyde.
Phosgenation of Amines: The traditional and most direct industrial method for synthesizing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. nih.gov This reaction proceeds via a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate. nih.gov Due to the extreme toxicity of phosgene, this method requires stringent safety precautions.
Curtius Rearrangement: A well-established, phosgene-free alternative is the Curtius rearrangement. ebrary.net This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097). The acyl azide, derived from a corresponding carboxylic acid derivative (e.g., an acyl chloride), rearranges to an isocyanate with the loss of nitrogen gas. ebrary.netgoogle.com This method is considered one of the cleanest and highest-yielding approaches for isocyanate synthesis. google.com
Hofmann and Lossen Rearrangements: Other classical name reactions that produce isocyanates include the Hofmann rearrangement (from a primary amide) and the Lossen rearrangement (from a hydroxamic acid derivative). These provide additional phosgene-free pathways to the isocyanato group.
| Method | Precursor | Key Reagents | Key Features |
| Phosgenation | α,α-Difluorobenzylamine | Phosgene (COCl₂) or Triphosgene | High-yielding, industrially common; involves highly toxic reagents. nih.gov |
| Curtius Rearrangement | α,α-Difluorophenylacetyl azide | Heat or UV light | Phosgene-free; clean reaction with N₂ as the only byproduct. google.com |
| Hofmann Rearrangement | α,α-Difluorophenylacetamide | Strong oxidizer (e.g., NaOBr) | Converts a primary amide to an isocyanate with one fewer carbon. |
| Lossen Rearrangement | α,α-Difluorophenylhydroxamic acid derivative | Heat | Rearrangement of an O-acyl, sulfonyl, or phosphoryl intermediate. |
Modern Sustainable Approaches in the Synthesis of Fluorinated Isocyanates
In response to growing environmental concerns, the chemical industry is shifting towards more sustainable manufacturing processes. For the synthesis of fluorinated isocyanates, this involves developing phosgene-free routes and adopting the principles of green chemistry. google.comresearchgate.netresearchgate.net
Green Chemistry Principles in Synthetic Pathways
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjarr.com Key principles applicable to fluorinated isocyanate synthesis include the use of safer reagents, development of catalytic reactions, and designing energy-efficient processes. wjarr.comsemanticscholar.org
Non-Phosgene Routes: The development of synthetic routes that avoid phosgene is a primary goal in the green synthesis of isocyanates. nih.govgoogle.comnih.govresearchgate.netresearchgate.net These methods not only circumvent the use of a highly toxic reagent but also often reduce the formation of corrosive byproducts like HCl. nih.gov
Carbonylation Reactions: Alternatives to phosgene include the use of other C1 sources like carbon monoxide (CO) or dimethyl carbonate (DMC). nih.govresearchgate.net For example, the reductive carbonylation of a corresponding nitro compound or the oxidative carbonylation of a primary amine can produce the isocyanate or a carbamate (B1207046) precursor, which is then thermally decomposed to the isocyanate. nih.govresearchgate.net
Use of CO₂: Carbon dioxide is an ideal, non-toxic, and abundant C1 source. rsc.org Routes involving the reaction of amines with CO₂ to form carbamic acids, which are then dehydrated to isocyanates, represent a particularly green approach. scholaris.ca
These phosgene-free methods are central to making the synthesis of compounds like this compound safer and more environmentally benign. rsc.org
Traditionally, organic reactions are performed in organic solvents. However, the use of water as a reaction medium is a key aspect of green chemistry, as it is non-toxic, non-flammable, and inexpensive. wjarr.com
While the high reactivity of isocyanates with water presents a significant challenge, specific strategies allow for the use of aqueous media in certain synthetic steps. mdpi.com
Biphasic Systems: One effective approach is the use of a biphasic system, where the organic reactants are in an organic solvent and a base or other reagent is dissolved in an aqueous phase. For instance, the synthesis of amino acid ester isocyanates has been successfully performed in a methylene (B1212753) chloride and saturated aqueous sodium bicarbonate mixture. orgsyn.org This method minimizes the hazard and toxicity of reagents and waste products. orgsyn.org
Isocyanate-Free Polyurethane Synthesis: Research into non-isocyanate polyurethanes (NIPUs) often involves aqueous-based systems. For example, the synthesis of polyurethanes has been achieved in aqueous solution through an isocyanate- and catalyst-free polymerization process, highlighting the potential for water-based green chemistry in related fields. researchgate.netresearchgate.net
Flow Chemistry: Continuous flow processes offer enhanced safety for hazardous reactions, such as the Curtius rearrangement. A flow process has been developed where an acyl hydrazide is mixed with an aqueous solution of nitrous acid to form the acyl azide intermediate, which is then extracted into an organic solvent and converted to the isocyanate. google.com This approach safely handles the potentially explosive azide intermediate and utilizes an aqueous phase in the initial step. google.com
These examples demonstrate that even for water-sensitive compounds, innovative process design can incorporate the principles of green chemistry by utilizing aqueous media to improve safety and reduce environmental impact.
Solvent-Free or Reduced-Solvent Methodologies
Solvent-free organic synthesis represents a significant advancement in green chemistry, aiming to reduce environmental impact by eliminating volatile organic solvents. ijrpr.com This approach not only curtails pollution but can also enhance reaction rates, increase yields, and simplify purification processes. ijrpr.comias.ac.in Reactions can be conducted using the reactants alone, or by incorporating them into solid supports like clays (B1170129) or zeolites. ias.ac.in Activation for these reactions is typically achieved through thermal means, microwave irradiation, or mechanochemistry (e.g., grinding or milling). ijrpr.comias.ac.in
Key advantages of solvent-free synthesis include:
Environmental Benefits : A significant reduction in hazardous solvent waste and volatile organic compound (VOC) emissions. ijrpr.com
Economic Efficiency : Lower costs associated with solvent purchasing, purification, and disposal. ias.ac.in
Improved Reaction Kinetics : Enhanced reaction efficiency due to higher reactant concentrations. ijrpr.com
While a specific solvent-free synthesis for this compound is not prominently documented, the principles can be applied to key transformations required for its synthesis. For instance, the Curtius, Hofmann, or Lossen rearrangements—classical routes to isocyanates—could potentially be adapted to solvent-free conditions. wikipedia.org These reactions involve the rearrangement of an azide, amide, or hydroxamic acid, respectively, to form an isocyanate intermediate. Microwave-assisted synthesis, in particular, is known to accelerate such thermally-driven rearrangements, often leading to cleaner reactions and higher yields in shorter timeframes.
Electrochemical Synthesis Pathways for Organic Compounds
Organic electrosynthesis has emerged as a powerful and sustainable alternative to traditional redox reactions, using electrical current as a traceless reagent for oxidation or reduction. rsc.orgyoutube.com This methodology allows for the generation of highly reactive intermediates under mild conditions and can offer unique selectivity. rsc.org
Anodic Oxidation Processes
Anodic oxidation involves the removal of electrons from a substrate at the anode (the positive electrode). This process is particularly relevant for the synthesis of isocyanates from precursor molecules. A notable example is the electrochemical oxidation of oxamic acids. vapourtec.comacs.org This method provides a phosgene-free route to generate isocyanate intermediates in situ. The process involves the anodic decarboxylation of an oxamic acid in the presence of an organic base. The resulting isocyanate can then be trapped by a suitable nucleophile (amine, alcohol, or thiol) in a one-pot procedure to yield ureas, carbamates, and thiocarbamates. vapourtec.comacs.org
This supporting-electrolyte-free method has been successfully implemented in both batch and continuous flow electrochemical cells, with the latter allowing for rapid, scalable synthesis. vapourtec.comacs.org
Table 1: Optimized Conditions for Electrosynthesis of Isocyanates via Anodic Oxidation of Oxamic Acids Data synthesized from Petti, A. et al., Organic Process Research & Development, 2021. acs.org
| Parameter | Condition |
| Precursor | Oxamic Acid |
| Electrodes | Carbon Graphite (Cgr/Cgr) |
| Base | Collidine (due to high oxidation tolerance) |
| System | Supporting-Electrolyte-Free |
| Mode | Continuous Flow or Batch |
| Key Intermediate | Isocyanate (generated in situ) |
Cathodic Reduction Processes
In contrast to anodic oxidation, cathodic reduction involves the addition of electrons to a substrate at the cathode (the negative electrode). This process is fundamental for the reduction of various functional groups. acs.org While direct synthesis of isocyanates via reduction is uncommon due to the oxidized nature of the N=C=O group, cathodic methods are highly valuable for preparing the necessary precursors.
For example, a common industrial route to aromatic isocyanates begins with a nitroarene. universiteitleiden.nl The critical first step is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation can be achieved efficiently through electrochemical reduction at the cathode. The resulting amine is the direct precursor for phosgenation or other methods to form the isocyanate. wikipedia.org
Electro-catalytic Conversions
Electro-catalytic conversions utilize a redox mediator or catalyst to facilitate electron transfer between the electrode and the substrate. This indirect electrolysis approach can lower the required overpotential, prevent electrode fouling, and enhance reaction selectivity compared to direct electrolysis. rsc.org
In the context of isocyanate synthesis, a redox catalyst could be employed to mediate the anodic oxidation of an oxamic acid or the cathodic reduction of a nitroaromatic precursor. The catalyst is either oxidized or reduced at the electrode surface and then shuttles the charge to the substrate in the bulk solution. This can lead to more efficient and controlled transformations, particularly for substrates that are prone to side reactions or passivation when reacting directly on the electrode surface.
Radical Reactions in the Synthesis of Fluorinated Organic Molecules
Radical reactions offer a complementary approach to traditional ionic chemistry for forming carbon-fluorine bonds. wikipedia.org These methods involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.orgunacademy.com Modern radical fluorination has seen a resurgence with the development of electrophilic N-F fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, which can act as effective fluorine atom transfer agents to alkyl radicals. thieme-connect.de
Halogen Atom Transfer Cyclization and Addition
Halogen Atom Transfer (XAT) is a fundamental process for generating carbon-centered radicals from organic halides. nih.gov This process can be initiated photochemically, often using visible light, and can sustain a radical chain process. nih.gov XAT is particularly useful for the synthesis of fluorinated molecules, including those containing a difluoromethyl group.
For the synthesis of a structure like this compound, a key step would be the introduction of the difluoromethyl group (CHF₂). Radical-based methods are well-suited for this. For example, a difluoromethyl radical (•CHF₂) can be generated from precursors like difluoromethyl sulfonyl chloride or difluoromethylphosphonium bromide and then added to an aromatic ring. rsc.org
A relevant strategy involves the generation of a radical via XAT from a suitable precursor, which then participates in an addition reaction. For instance, visible light in combination with a silyl (B83357) radical generator can facilitate XAT from fluoroiodomethane (B1339756) to produce a fluoromethyl radical. nih.gov A similar principle could be applied using a difluoromethyl halide precursor to generate a difluoromethyl radical, which could then be trapped by a benzene derivative to form the desired C-CF₂H bond.
Table 2: Examples of Radical Fluorination Methodologies
| Method | Radical Precursor | Fluorine Source / Reagent | Key Features |
| Decarboxylative Fluorination | Carboxylic Acids | Selectfluor, AgNO₃ | Converts readily available carboxylic acids to alkyl fluorides. thieme-connect.de |
| C-H Fluorination | Alkanes (e.g., benzylic C-H) | Selectfluor, Photocatalyst | Allows direct functionalization of unactivated C-H bonds. wikipedia.org |
| Halogen Atom Transfer (XAT) | Fluoroiodomethane | (TMS)₃SiH, Visible Light | Generates fluoromethyl radicals for addition reactions. nih.gov |
| Atom Transfer Radical Addition (ATRA) | Difluoromethyl sulfonyl chloride | Alkene | Enables direct chlorodifluoromethylation of alkenes. rsc.org |
Silyl-Radical-Mediated Fluorination Protocols
The installation of fluorine onto alkyl frameworks via radical pathways represents a significant advancement in organofluorine chemistry. Silyl-radical-mediated protocols offer a transition-metal-free method for the fluorination of alkyl bromides. This strategy hinges on the merger of silyl radical-mediated halogen-atom abstraction with photosensitization. princeton.edu
A key aspect of this methodology is the remarkable kinetic selectivity of silyl radicals. Despite the thermodynamic favorability of Si-F bond formation, the silyl radical preferentially abstracts a bromine atom from the alkyl substrate over a fluorine atom from an electrophilic N-F fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI). princeton.edu Mechanistic and computational studies suggest that this selectivity arises from a combination of polar effects and the polarizability of the halogen atom in the transition state. princeton.edu
The process is typically initiated by a photosensitizer, like benzophenone, which, upon irradiation, abstracts a hydrogen atom from a tris(trimethylsilyl)silane (B43935) (TTMSS or "supersilane"). This generates a potent "supersilyl" radical that propagates a radical chain reaction. princeton.edu This protocol is valued for its broad functional group tolerance, accommodating sensitive groups like alcohols, ketones, and aldehydes, which makes it complementary to other fluorination technologies. princeton.edu
Table 1: Key Features of a Silyl-Radical-Mediated Fluorination Protocol
| Feature | Description |
|---|---|
| Reactants | Alkyl Bromide, Tris(trimethylsilyl)silane, N-Fluorobenzenesulfonimide (NFSI) |
| Initiation | Benzophenone (photosensitizer) with visible light irradiation |
| Key Intermediate | Tris(trimethylsilyl)silyl radical ("supersilyl radical") |
| Mechanism | Radical chain process involving halogen-atom abstraction |
| Selectivity | Kinetically controlled selective abstraction of bromine over fluorine |
| Advantages | Transition-metal-free, broad functional group tolerance, operationally simple |
Trifluoromethylation Strategies for Organic Substrates
While the target moiety is a difluoromethyl group, the extensive research into trifluoromethylation strategies provides a foundational basis for the synthesis of polyfluorinated methyl groups. These methods are generally categorized as nucleophilic, electrophilic, and radical trifluoromethylation. cas.cn
Nucleophilic Trifluoromethylation often employs reagents like the Ruppert-Prakash reagent (TMSCF3), which delivers a nucleophilic "CF3-" equivalent to electrophilic substrates such as aldehydes and ketones.
Electrophilic Trifluoromethylation utilizes reagents like Umemoto's or Togni's reagents, which act as sources of an electrophilic "CF3+" species. These are effective for the trifluoromethylation of nucleophiles like carbanions, enolates, and electron-rich aromatic rings.
Radical Trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3) from precursors such as trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), or through photoredox catalysis. researchgate.net This radical can then engage in various transformations, including addition to alkenes and alkynes or C-H functionalization. cas.cnresearchgate.net
The development of these diverse trifluoromethylation reagents has significantly expanded the toolkit for creating C-CF3 bonds. cas.cn Many of these principles and reagent types can be conceptually extended or adapted for the introduction of difluoromethyl groups, which are also crucial building blocks in medicinal and agrochemical chemistry.
Table 2: Comparison of Common Trifluoromethylation Reagent Types
| Reagent Type | Example(s) | Typical Substrates | Mechanism |
|---|---|---|---|
| Nucleophilic | TMSCF3 (Ruppert-Prakash Reagent) | Carbonyls, Imines | Delivers CF3⁻ equivalent |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Enolates, Arenes, Heterocycles | Delivers CF3⁺ equivalent |
| Radical | CF3I, CF3SO2Na (Langlois' Reagent) | Alkenes, Alkynes, Arenes (via C-H activation) | Generates •CF3 radical |
Protecting Group Strategies in the Multi-Step Synthesis of Complex Fluorinated Isocyanates
The synthesis of complex organic molecules, particularly those containing multiple reactive functional groups like fluorinated isocyanates, necessitates the use of protecting groups. wikipedia.orgthieme-connect.de A protecting group is a molecular entity that is temporarily introduced to mask a specific functional group, preventing it from reacting under a given set of conditions. wikipedia.orgorganic-chemistry.orgcem.com After the desired chemical transformation is performed elsewhere in the molecule, the protecting group is removed to regenerate the original functionality. wikipedia.orgcem.com
An ideal protecting group strategy involves high-yielding protection and deprotection steps that proceed under mild conditions without affecting other parts of the molecule. organic-chemistry.orguchicago.edu In the context of synthesizing a molecule like this compound that may be part of a larger, more complex structure, protecting groups are essential to shield functionalities such as hydroxyls, carbonyls, carboxylic acids, and amines from the often harsh reagents used for fluorination or from reacting with the highly electrophilic isocyanate group itself. researchgate.net The concept of "orthogonal protection," where different protecting groups can be removed selectively under distinct conditions, is a cornerstone of modern multi-step synthesis. wikipedia.orgorganic-chemistry.orguchicago.edu
Protection and Deprotection of Hydroxyl Groups
Hydroxyl groups are reactive towards a wide range of reagents and often require protection during multi-step syntheses. cem.comhighfine.com The most common strategy is their conversion into ethers or esters. highfine.com
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are widely used. They are installed using the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. Their stability is tunable based on the steric bulk of the alkyl groups on the silicon atom. Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). ddugu.ac.in
Alkyl Ethers: Benzyl (B1604629) (Bn) ethers are common and are known for their stability across a broad range of conditions. They are typically installed using benzyl bromide (BnBr) with a base (e.g., NaH) and removed under reductive conditions via catalytic hydrogenolysis (H2, Pd/C). highfine.comddugu.ac.in
Acetal Ethers: Tetrahydropyranyl (THP) ethers are formed by the acid-catalyzed reaction of an alcohol with dihydropyran. slideshare.net They are stable to bases, organometallics, and hydride reagents but are readily cleaved under mildly acidic aqueous conditions. highfine.comslideshare.net
Table 3: Common Protecting Groups for Hydroxyl Functions
| Protecting Group | Structure | Protection Reagents | Deprotection Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole | TBAF; HF; Acetic Acid |
| Benzyl (Bn) | -CH₂C₆H₅ | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |
| Tetrahydropyranyl (THP) | -C₅H₉O | Dihydropyran, p-TsOH (cat.) | Aqueous Acid (e.g., HCl, AcOH) |
Protection and Deprotection of Carbonyl Groups
Carbonyl groups (aldehydes and ketones) are highly susceptible to nucleophilic attack and often need to be masked. cem.comslideshare.net The most prevalent method for their protection is the formation of acetals or ketals (cyclic versions are most common). wikipedia.orgslideshare.netrsc.org
This is achieved by reacting the carbonyl compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting 1,3-dioxolane (B20135) (from ethylene glycol) or 1,3-dioxane (B1201747) (from 1,3-propanediol) is stable to a wide variety of non-acidic reagents, including hydrides, organometallics, and bases. wikipedia.org Deprotection is accomplished by acid-catalyzed hydrolysis, which restores the original carbonyl group. wikipedia.orgcem.comrsc.org
Table 4: Common Protecting Groups for Carbonyl Functions
| Protecting Group | Structure | Protection Reagents | Deprotection Conditions |
|---|---|---|---|
| Dimethyl Acetal/Ketal | -C(OCH₃)₂- | CH₃OH, Acid (cat.) | Aqueous Acid (e.g., HCl) |
| 1,3-Dioxolane | -C₂H₄O₂- (cyclic) | Ethylene Glycol, Acid (cat.) | Aqueous Acid (e.g., HCl, p-TsOH) |
| 1,3-Dithiane | -C₃H₆S₂- (cyclic) | 1,3-Propanedithiol, Lewis Acid | HgCl₂, CaCO₃, aq. CH₃CN |
Protection and Deprotection of Carboxylic Acid Groups
The acidic proton and electrophilic carbonyl carbon of carboxylic acids necessitate their protection in many synthetic routes. ddugu.ac.in The most common strategy is to convert them into esters, which lack the acidic proton and have a less reactive carbonyl group. rsc.orgresearchgate.net
Methyl or Ethyl Esters: These are easily formed via Fischer esterification (reacting with methanol (B129727) or ethanol (B145695) under acidic catalysis) or by reaction with an alkyl halide in the presence of a base. rsc.org They are typically removed by saponification (hydrolysis under basic conditions, e.g., NaOH or KOH), followed by acidic workup. rsc.org
Benzyl Esters: Prepared similarly to other esters, benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis (H2, Pd/C), a method that is orthogonal to the acid/base-lability of many other protecting groups. researchgate.net
tert-Butyl Esters: These esters are resistant to basic hydrolysis but are readily cleaved under mildly acidic conditions (e.g., trifluoroacetic acid, TFA), which causes them to release isobutylene (B52900) gas. This provides another orthogonal deprotection strategy. rsc.org
Table 5: Common Protecting Groups for Carboxylic Acid Functions
| Protecting Group | Structure | Protection Reagents | Deprotection Conditions |
|---|---|---|---|
| Methyl Ester | -COOCH₃ | CH₃OH, H⁺; or CH₃I, Base | NaOH or KOH, then H₃O⁺ |
| Benzyl Ester | -COOCH₂C₆H₅ | Benzyl Alcohol, H⁺ | H₂, Pd/C (Hydrogenolysis) |
| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, H⁺ | Trifluoroacetic Acid (TFA) |
Protection and Deprotection of Amine Groups
Amino groups are nucleophilic and basic, requiring protection to prevent unwanted alkylation, acylation, or acid-base reactions. libretexts.org Carbamates are the most widely used protecting groups for amines. organic-chemistry.orgmasterorganicchemistry.com
tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. fishersci.co.uk It is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a base. The Boc group is stable to bases and nucleophiles but is easily removed under acidic conditions with reagents like trifluoroacetic acid (TFA) or HCl. masterorganicchemistry.comfishersci.co.uk
Benzyloxycarbonyl (Cbz or Z): The Cbz group is introduced using benzyl chloroformate (CbzCl). It is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis (H₂, Pd/C), providing an important orthogonal removal strategy to the acid-labile Boc group. thieme-connect.demasterorganicchemistry.com
Fluorenylmethyloxycarbonyl (Fmoc): Installed using Fmoc-Cl or Fmoc-OSu, the Fmoc group is notable for its lability under basic conditions (e.g., piperidine), while being stable to both acid and hydrogenolysis. This makes it a key component of orthogonal protection schemes, especially in peptide synthesis. organic-chemistry.orgmasterorganicchemistry.com
Table 6: Common Protecting Groups for Amine Functions
| Protecting Group | Structure | Protection Reagents | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | (Boc)₂O, Base (e.g., DMAP) | Strong Acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | -COOCH₂C₆H₅ | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) |
| Fluorenylmethyloxycarbonyl (Fmoc) | -COOCH₂-C₁₃H₉ | Fmoc-Cl, Base | Base (e.g., Piperidine) |
Derivatives and Structural Analogues of Difluoro Isocyanato Methyl Benzene
Synthesis of Ring-Substituted [Difluoro(isocyanato)methyl]benzene Derivatives
The introduction of various functional groups onto the phenyl ring of this compound can significantly modulate its chemical and physical properties. Standard aromatic substitution reactions can be employed, although the reaction conditions may require careful optimization due to the influence of the difluoro(isocyanato)methyl group.
Halogenated Analogues (e.g., 1-Chloro-4-[difluoro(isocyanato)methyl]benzene)
Electrophilic halogenation provides a direct route to introduce halogen atoms onto the aromatic ring. For instance, the synthesis of chloro-substituted derivatives can be achieved using common chlorinating agents in the presence of a Lewis acid catalyst. The difluoro(isocyanato)methyl group is expected to be a meta-directing group due to the electron-withdrawing nature of the fluorine atoms. However, the reaction may yield a mixture of ortho, meta, and para isomers, necessitating chromatographic separation to isolate the desired product.
A plausible synthetic route to 1-Chloro-4-[difluoro(isocyanato)methyl]benzene would involve the direct chlorination of this compound.
| Reactant | Reagent | Catalyst | Product |
| This compound | Chlorine (Cl₂) or N-Chlorosuccinimide | Lewis Acid (e.g., FeCl₃, AlCl₃) | 1-Chloro-4-[difluoro(isocyanato)methyl]benzene and other isomers |
This interactive table demonstrates a typical electrophilic chlorination reaction. The specific isomer distribution would need to be determined experimentally.
Alkyl and Aryl Substituted Derivatives
The introduction of alkyl and aryl groups onto the benzene (B151609) ring can be accomplished through Friedel-Crafts alkylation and acylation reactions, followed by reduction, or through modern cross-coupling methodologies.
Friedel-Crafts Alkylation: This classic method involves the reaction of this compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orgorganic-chemistry.orggoogle.comresearchgate.netresearchgate.net However, this reaction is often plagued by issues such as polyalkylation and carbocation rearrangements.
Suzuki Coupling: A more versatile and controlled method for introducing aryl substituents is the Suzuki cross-coupling reaction. organic-chemistry.orgresearchgate.netresearchgate.netluisrdomingo.comnih.gov This involves the palladium-catalyzed reaction of a halogenated this compound derivative (e.g., the chloro-derivative from section 4.1.1) with an arylboronic acid. This method offers a broad substrate scope and good functional group tolerance.
| Halogenated Derivative | Coupling Partner | Catalyst | Product |
| 1-Chloro-4-[difluoro(isocyanato)methyl]benzene | Phenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | 4-[Difluoro(isocyanato)methyl]-1,1'-biphenyl and other isomers |
This interactive table illustrates the Suzuki coupling reaction for the synthesis of an aryl-substituted derivative.
Nitrated and Aminated Derivatives
The introduction of nitrogen-containing functional groups, such as nitro and amino moieties, opens up further avenues for derivatization.
Nitration: The nitration of this compound can be achieved by treating it with a mixture of concentrated nitric acid and sulfuric acid. nih.govasianpubs.org The strongly electron-withdrawing difluoro(isocyanato)methyl group will direct the incoming nitro group primarily to the meta position.
Amination: The resulting nitrated derivative can then be readily reduced to the corresponding aminated compound. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This amino group can then serve as a handle for a wide range of further chemical modifications.
Transformations Leading to Novel Molecular Scaffolds
The isocyanate group is a highly reactive functional group that can participate in a variety of chemical transformations, providing access to a wide range of new molecular structures.
Formation of Heterocyclic Compounds from the Isocyanate
The electrophilic carbon atom of the isocyanate group is susceptible to attack by nucleophiles, a property that is extensively utilized in the synthesis of heterocyclic compounds.
Cycloaddition Reactions: this compound can undergo [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocyclic rings. researchgate.net For example, reaction with azides would yield triazolinone derivatives, while reaction with nitrile oxides would produce oxadiazolinone structures. The electronic nature of the difluoromethyl group can influence the regioselectivity of these cycloadditions.
Reactions with Difunctional Nucleophiles: The reaction of this compound with molecules containing two nucleophilic centers is a powerful strategy for the construction of various heterocyclic systems. For instance, reaction with 1,2-aminoalcohols can lead to the formation of oxazolidinone rings, while reaction with 1,2-diamines can produce imidazolidinone derivatives.
| This compound Reactant | Difunctional Nucleophile | Heterocyclic Product |
| This compound | Ethanolamine | Oxazolidinone |
| This compound | Ethylenediamine | Imidazolidinone |
This interactive table showcases the formation of heterocyclic compounds through reactions with difunctional nucleophiles.
Synthesis of Open-Chain Fluorinated Compounds through Isocyanate Cleavage or Modification
The isocyanate group can also be transformed into various open-chain functionalities, providing access to a range of novel fluorinated compounds.
Formation of Ureas and Carbamates: The most common reactions of isocyanates are their additions with amines and alcohols to form ureas and carbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions. The resulting urea (B33335) and carbamate (B1207046) derivatives of this compound can exhibit interesting biological activities or serve as intermediates for further synthetic transformations.
Hydrolysis to Amines: Under certain conditions, the isocyanate group can be hydrolyzed to the corresponding primary amine, providing a route to (aminodifluoromethyl)benzene derivatives. This transformation typically requires acidic or basic conditions. The resulting amine can then be further functionalized.
Applications of Difluoro Isocyanato Methyl Benzene in Advanced Organic Synthesis
Synthetic Utility in Fluorine Chemistry
Contribution to the Synthesis of Novel Fluorine-Containing Organic Compounds
Further research or access to proprietary chemical data would be necessary to provide the detailed, informative, and scientifically accurate content requested for "[Difluoro(isocyanato)methyl]benzene."
Theoretical and Computational Chemistry Studies on Difluoro Isocyanato Methyl Benzene
Electronic Structure and Bonding Analysis using Quantum Chemical Methods
Quantum chemical methods are fundamental to understanding the electronic structure and bonding of a molecule like [Difluoro(isocyanato)methyl]benzene. A typical study would involve Density Functional Theory (DFT) calculations to determine the distribution of electrons and the nature of the chemical bonds.
Analysis of the electronic structure would focus on the influence of the difluoromethyl and isocyanate groups on the benzene (B151609) ring. The high electronegativity of the fluorine atoms would be expected to draw electron density away from the methyl carbon and, inductively, from the benzene ring. The isocyanate group (–N=C=O) is also electron-withdrawing. Methods like Natural Bond Orbital (NBO) analysis would be used to quantify these electronic effects, providing insights into atomic charges and orbital interactions.
Bonding analysis, potentially using Quantum Theory of Atoms in Molecules (QTAIM), would characterize the C-F, C-N, N=C, and C=O bonds by analyzing the electron density at bond critical points. This would reveal the degree of covalent and ionic character in these bonds. For comparison, studies on phenyl isocyanate have detailed the electronic nature of the isocyanate group and its interaction with the aromatic ring. researchgate.netchemrxiv.org
Table 1: Hypothetical Data from Electronic Structure Analysis
| Parameter | Hypothetical Value for this compound | Comparative Compound & Value |
| Dipole Moment (Debye) | ~3.5 D | Benzyl (B1604629) isocyanate: ~2.9 D |
| Charge on C (of CF2) | +0.6 e | Difluorotoluene: Similar positive charge |
| HOMO Energy (eV) | -9.5 eV | Toluene: -8.8 eV |
| LUMO Energy (eV) | -1.2 eV | Phenyl isocyanate: -0.8 eV |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific literature is unavailable.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound arises from the rotation around the bond connecting the difluoromethyl group to the benzene ring. Conformational analysis, typically performed using DFT, would identify the most stable three-dimensional arrangements (conformers) of the molecule. This involves calculating the potential energy surface as a function of the key dihedral angle (the angle of rotation around the C-C bond).
The results would likely show energy minima corresponding to specific staggered or eclipsed conformations of the C-F and C-H bonds relative to the plane of the benzene ring. The energy barriers between these conformers determine the rate of interconversion at different temperatures. For instance, computational studies on difluorotoluene derivatives have explored similar rotational barriers. researchgate.net
Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule in different environments (e.g., in a solvent or in the liquid state). MD simulations model the movement of atoms over time, offering a picture of how the molecule flexes, rotates, and interacts with its surroundings. While specific MD studies on this compound are absent, general methodologies for simulating isocyanates and aromatic compounds are well-established. nih.gov
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry is crucial for modeling chemical reactions, mapping out the energetic landscape from reactants to products. For this compound, one could model its reaction with a nucleophile, such as an alcohol, which is a characteristic reaction of isocyanates to form carbamates.
Reaction pathway modeling involves locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy, which is a key factor in the reaction rate. Quantum chemical methods like DFT are used to optimize the geometry of the transition state and verify it through frequency calculations (a transition state has exactly one imaginary frequency).
Studies on the reaction of phenyl isocyanate with methanol (B129727), for example, have used these methods to elucidate the reaction mechanism, showing the formation of pre-reaction complexes and cyclic transition states. researchgate.net Similar computational approaches could predict whether the reaction of this compound proceeds through a concerted or stepwise mechanism.
Prediction of Reactivity, Selectivity, and Spectroscopic Properties
Theoretical calculations can predict various aspects of a molecule's reactivity. Reactivity indices derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can indicate how the molecule will interact with other reagents. A low LUMO energy, for instance, suggests susceptibility to nucleophilic attack at the isocyanate carbon.
Computational methods can also predict the selectivity of reactions. For example, if the benzene ring were to undergo electrophilic substitution, calculations could predict whether substitution is more likely to occur at the ortho, meta, or para positions relative to the [difluoro(isocyanato)methyl] group.
Furthermore, spectroscopic properties can be simulated to aid in experimental characterization.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies, corresponding to the stretching and bending of bonds. For this compound, strong absorption bands would be predicted for the asymmetric N=C=O stretch (around 2250-2280 cm⁻¹) and C-F stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR, which are highly dependent on the electronic environment of each nucleus.
Such predictions are invaluable for interpreting experimental spectra. For example, theoretical studies on difluorothiophosphoryl isocyanate have successfully correlated calculated spectroscopic data with experimental measurements. researchgate.net
Conclusion and Future Research Perspectives
Summary of the Current Research Landscape for [Difluoro(isocyanato)methyl]benzene
A comprehensive review of scientific databases indicates that "this compound" is a novel structure with no dedicated research or published synthesis routes. The research landscape for this specific compound is, therefore, currently undefined. However, the landscape can be contextualized by examining its constituent parts: the gem-difluoroalkyl group and the isocyanate group, both of which are individually well-studied.
The isocyanate functional group (-N=C=O) is a cornerstone of polymer chemistry, famed for its role in producing polyurethanes through reactions with polyols. biorizon.euwikipedia.org Its high electrophilicity makes it reactive toward a wide array of nucleophiles. wikipedia.orgsemanticscholar.org The introduction of fluorine atoms can significantly modulate this reactivity. While many fluorinated aryl isocyanates are known, such as fluorinated benzoyl isocyanates, the specific [Difluoro(isocyanato)methyl] moiety is unique.
Research on related compounds, such as α,α-difluoromethyl amides and ketones, has recently gained traction. rsc.orgnih.gov These studies provide valuable insights into how the gem-difluoro group influences the adjacent functionality, suggesting that it acts as a potent electron-withdrawing group and a lipophilic hydrogen bond donor. nih.govcas.cn The absence of research on "this compound" thus represents a significant gap and a compelling opportunity for new discoveries in the field of fluorinated building blocks.
Identification of Unexplored Reactivity and Synthetic Opportunities
The dual functionality of "this compound" suggests a rich and unexplored reactivity profile. The isocyanate group is a powerful electrophile, while the gem-difluoro motif significantly influences the electronic properties of the adjacent carbon atom.
Expected Reactivity:
Isocyanates are well-known to react with a variety of nucleophiles. wikipedia.org For "this compound", these reactions would lead to novel difluoromethylated products. The strong electron-withdrawing nature of the two fluorine atoms is expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity compared to non-fluorinated analogues.
| Nucleophile (Nu-H) | Expected Product Class | Potential Significance |
| Alcohols (R-OH) | α,α-Difluoromethyl Carbamates | Novel building blocks for polymers and pharmaceuticals. |
| Amines (R-NH₂) | α,α-Difluoromethyl Ureas | Potential for new agrochemicals and bioactive molecules. |
| Water (H₂O) | Phenyl(difluoro)methylamine (after decarboxylation) | Access to a unique primary amine, though the reaction can be competitive and lead to polymerisation in diisocyanate systems. wikipedia.orgmichigan.gov |
| Carboxylic Acids | Mixed Anhydrides | Unstable intermediates that can rearrange or decarboxylate, offering further synthetic pathways. |
Unexplored Synthetic Opportunities:
Beyond simple nucleophilic additions, the unique structure opens doors to more complex transformations:
Cycloaddition Reactions: Isocyanates can participate in [2+2], [3+2], and [4+2] cycloaddition reactions. The influence of the gem-difluoro group on the periselectivity and stereoselectivity of these reactions is completely unexplored.
Homologation Chemistry: Recent studies have shown that isocyanates and isothiocyanates can undergo difluoromethylative homologation, where a difluoromethyl anion equivalent attacks the electrophilic carbon. rsc.orgresearchgate.net Applying this concept in reverse, "this compound" could potentially react with nucleophiles at the difluoromethyl carbon under specific conditions, although this would be challenging.
Polymer Chemistry: As a monofunctional isocyanate, it could be used as a chain-terminating or modifying agent in polyurethane synthesis, introducing fluorine at specific points to tailor surface properties, thermal stability, or chemical resistance.
Potential for Development of More Sustainable Synthesis Methodologies
As there is no established synthesis for "this compound," there is a prime opportunity to develop its production using modern, sustainable methods from the outset, avoiding hazardous traditional reagents.
Phosgene-Free Isocyanate Synthesis:
The conventional industrial synthesis of isocyanates relies on the highly toxic and corrosive gas phosgene (B1210022). ionike.comrsc.org Modern, greener alternatives are actively being developed and could be adapted for this target molecule.
| Phosgene-Free Method | Precursor | Description | Reference |
| Reductive Carbonylation | Nitro- or Amino-compounds | Direct carbonylation of a corresponding nitro or amine precursor using CO. This avoids chlorine chemistry entirely. | digitellinc.comacs.org |
| From Dimethyl Carbonate (DMC) | Phenyl(difluoro)methylamine | Reaction of the corresponding amine with DMC, a much safer reagent than phosgene, to form a carbamate (B1207046) intermediate, which is then thermally decomposed to the isocyanate. | acs.org |
| From CO₂ and Amines | Phenyl(difluoro)methylamine | Using CO₂ as a renewable C1 source to form carbamate intermediates, which can then be converted to the isocyanate. | ionike.com |
| Curtius/Lossen/Hoffmann Rearrangements | Phenyl(difluoro)acetic acid derivatives | Classic name reactions that convert carboxylic acid derivatives (via acyl azides) or amides into isocyanates, avoiding phosgene. | researchgate.net |
Modern Gem-Difluorination Methods:
The introduction of the gem-difluoro motif is the other key synthetic challenge. Modern fluorination chemistry offers several routes that avoid harsh conditions or difficult-to-handle reagents.
| Fluorination Strategy | Precursor | Reagent Examples | Description | Reference |
| Deoxyfluorination | Benzaldehyde (B42025) | DAST, Deoxo-Fluor®, XtalFluor-E® | Replacement of the two C-O bonds of an aldehyde with C-F bonds. | researchgate.netnih.gov |
| Hydrofluorination of Alkynes | Phenylacetylene | HF-Pyridine, Tf₂NH/Bu₄NBF₄ | Direct, atom-economical addition of two fluorine atoms across a triple bond following Markovnikov's rule. | nih.govbeilstein-journals.org |
| Decarboxylative Fluorination | Phenylmalonic acid derivatives | Selectfluor® | Silver-catalyzed reaction where a dicarboxylic acid is converted into a difluoromethylene group. | mdpi.com |
| From Difluorocarbene Precursors | Not applicable for direct synthesis | TMSCF₂Br, PhSO₂CF₂H | These reagents generate difluorocarbene (:CF₂), which is useful for additions to alkenes or insertions but not for direct synthesis of the target structure from a simple benzene (B151609) ring. | cas.cn |
A plausible sustainable route could involve the deoxyfluorination of benzaldehyde to create (difluoromethyl)benzene, followed by a late-stage C-H activation/amination and subsequent conversion to the isocyanate, though this would be a challenging multi-step process.
Future Directions in the Design and Application of Fluorinated Isocyanate Reagents
The potential synthesis of molecules like "this compound" is part of a broader trend in chemical research focused on creating more sophisticated fluorinated building blocks. tandfonline.comtandfonline.com
Key Future Directions:
Increased Structural Diversity: The current library of commercially available fluorinated reagents is expanding. There is a clear trend moving beyond simple trifluoromethyl or single fluorine substitutions to more complex motifs like gem-difluoro, vicinal-difluoro, and fluoroalkoxy groups attached to diverse molecular scaffolds. tandfonline.comtandfonline.com This allows for finer tuning of electronic and steric properties in drug design and materials science.
Late-Stage Functionalization: A major goal is the development of methods to install fluorinated groups, including isocyanates, at a late stage in a synthetic sequence. mdpi.com This would allow for the rapid diversification of complex molecules, such as drug candidates, without the need to redesign the entire synthesis from scratch.
Development of Safer and More Selective Reagents: The search for new fluorinating agents and isocyanate precursors that are bench-stable, non-toxic, and highly selective continues. For isocyanates, this means a continued push for phosgene-free industrial processes. biorizon.eursc.org For fluorination, this involves creating reagents that can selectively fluorinate specific C-H bonds under mild conditions. mdpi.com
Computational Design: In silico methods are becoming increasingly crucial for predicting the properties and reactivity of new fluorinated reagents. Computational studies can guide experimental work by identifying promising synthetic targets and predicting their stability, reactivity, and potential applications, saving significant time and resources. digitellinc.com
The exploration of novel compounds like "this compound" is emblematic of this future. Its successful synthesis and characterization would not only provide a new and valuable chemical tool but also drive the development of the next generation of synthetic methodologies in sustainable and high-impact chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [Difluoro(isocyanato)methyl]benzene to ensure high purity and yield?
- Methodological Answer : The synthesis typically involves introducing fluorine atoms via fluorinating agents (e.g., Selectfluor™) followed by isocyanate group incorporation using phosgene analogs. Key steps include:
- Fluorination : Use selective fluorinating agents under anhydrous conditions to avoid hydrolysis (e.g., -78°C in THF) .
- Isocyanate Formation : React the difluoromethyl intermediate with trichloromethyl chloroformate (TCF) in dichloromethane, followed by amine treatment to generate the isocyanate .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (from ethanol) are critical to isolate high-purity product. Monitor by TLC and 19F NMR for byproduct detection .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 19F NMR : Identifies fluorine environments (δ -110 to -120 ppm for CF2 groups; splitting patterns reveal proximity to substituents) .
- IR Spectroscopy : Confirms the isocyanate group (sharp ~2270 cm⁻¹ absorption) and absence of moisture-induced urea formation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ for [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects of the difluoromethyl group on molecular conformation, if crystals are obtainable .
Advanced Research Questions
Q. How do the electronic effects of the difluoromethyl and isocyanate groups influence reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Inductive Effects : The electron-withdrawing CF2 group increases the electrophilicity of the isocyanate carbon, accelerating reactions with amines or alcohols. Quantify via Hammett σ constants (CF2 ~ σ = 0.43) .
- Stereoelectronic Analysis : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states and assess orbital interactions between the isocyanate and nucleophiles .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., [isocyanato(methyl)]benzene) under identical conditions (solvent, temperature) .
Q. What strategies resolve contradictory thermal stability data reported for this compound?
- Methodological Answer :
- Controlled Replicates : Conduct thermogravimetric analysis (TGA) in inert (N2) vs. oxidative (O2) atmospheres to isolate decomposition pathways.
- Data Harmonization : Cross-reference with computational thermochemistry (e.g., NIST WebBook entries for analogous fluorobenzenes, such as 1,2-difluorobenzene ΔfH°gas = -247 kJ/mol ).
- Pitfall Avoidance : Apply FINER criteria (Feasibility, Novelty, Ethics, Relevance) to experimental design, ensuring consistent sample purity and instrument calibration .
Q. How can computational models predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2), leveraging the Cambridge Structural Database (CSD) for receptor templates .
- ADMET Profiling : Predict bioavailability via SwissADME, focusing on fluorine’s impact on logP (e.g., CF2 groups reduce membrane permeability by ~0.5 log units) .
- Validation : Synthesize derivatives (e.g., replacing isocyanate with urea) and assay in vitro for IC50 comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
